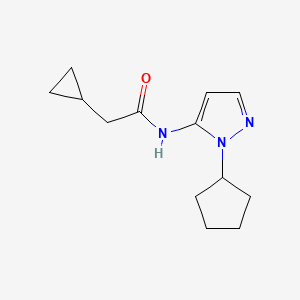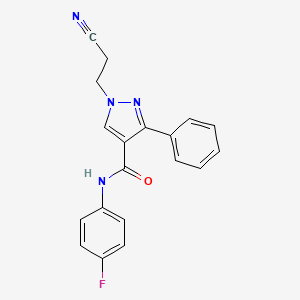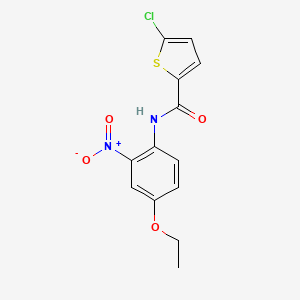
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have demonstrated that CPP can effectively block N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptors and prevent excitotoxicity, which is a pathological process that leads to neuronal damage and death. CPP has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, CPP has been investigated as a potential treatment for depression, anxiety, and schizophrenia, as these disorders have been linked to dysfunction in the glutamate system.
作用機序
CPP acts as a competitive antagonist of the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor by binding to the glycine site of the receptor. This binding prevents the binding of glycine and subsequently blocks the activation of the receptor by glutamate. By blocking the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, CPP reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, CPP has been shown to improve cognitive function and memory in animal models. CPP has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain. Furthermore, CPP has been shown to have analgesic effects and can reduce pain perception in animal models.
実験室実験の利点と制限
One of the main advantages of CPP is its selectivity for the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, which allows for precise modulation of the glutamate system. Additionally, CPP has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of CPP is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, CPP has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on CPP. One area of interest is the development of more potent and selective N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor antagonists based on the structure of CPP. Additionally, further investigation into the mechanisms underlying the neuroprotective and cognitive-enhancing effects of CPP could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, the development of new methods for administering CPP, such as prodrugs or nanocarriers, could improve its efficacy as a therapeutic agent.
合成法
The synthesis of CPP involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with cyclopropylamine, followed by the addition of acetic anhydride to yield CPP. This synthetic method has been optimized to achieve high yields and purity of CPP.
特性
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(9-10-5-6-10)15-12-7-8-14-16(12)11-3-1-2-4-11/h7-8,10-11H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRUMLZTNJFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
